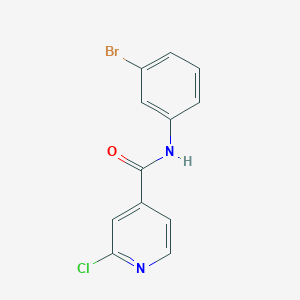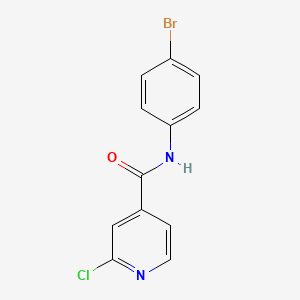
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide
Übersicht
Beschreibung
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide, also known as BPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C12H7BrClN2O.
Wirkmechanismus
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is believed to function by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This mechanism of action has been proposed based on the structure of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its similarity to other known protein kinase inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide have not been extensively studied. However, it has been shown to have a low toxicity profile in vitro, indicating that it may be a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide in lab experiments is its potential specificity for protein kinases. This could allow researchers to selectively target specific protein kinases for study. However, one limitation of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is its relatively low potency compared to other known protein kinase inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide. One direction could involve the development of more potent derivatives of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide for use as protein kinase inhibitors. Another direction could involve the exploration of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide's potential as a fluorescent probe for the detection of other enzymes or biomolecules. Additionally, further studies could investigate the potential physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide has been studied for its potential applications in scientific research. One study investigated the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a fluorescent probe for the detection of protein kinase activity. Another study explored the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a potential inhibitor of the protein kinase CK2.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-2-1-3-10(7-9)16-12(17)8-4-5-15-11(14)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXLCWYPOMTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















